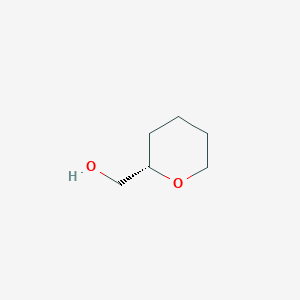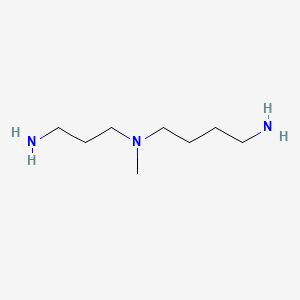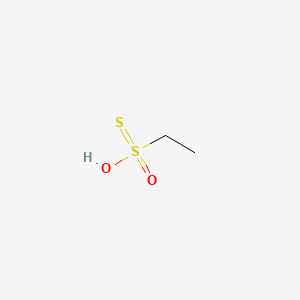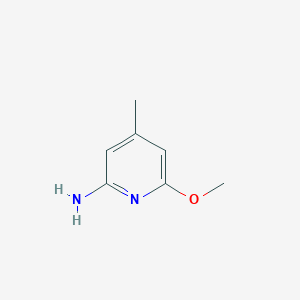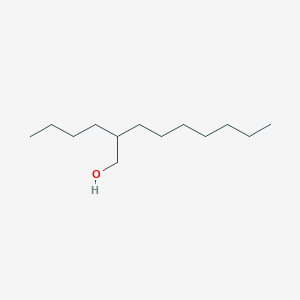![molecular formula C16H22Br2N2 B3053234 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 52243-87-5](/img/structure/B3053234.png)
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide
Overview
Description
Synthesis Analysis
The synthesis of DHBP involves the reaction of 4,4’-bipyridine with an excess of the corresponding alkyl bromide (in this case, propyl bromide ) in an appropriate solvent (such as acetonitrile). The reaction proceeds under reflux conditions and yields the desired product. The workup includes cooling, filtering, and washing the precipitate to obtain DHBP in its crystalline form .
Molecular Structure Analysis
DHBP features a dipyridyl core with two propyl groups attached to the nitrogen atoms. The molecular formula is C24H38Br2N2 , and its molecular weight is approximately 514.38 g/mol . The compound forms crystals and has a melting point of around 285°C (decomposition) .
Chemical Reactions Analysis
Scientific Research Applications
Electrochromic Properties
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide, along with other viologen derivatives, has been studied for its electrochromic properties. These substances, including 1,1'-dipropyl-4,4'-bipyridinium dibromide, demonstrate a monomer-dimer equilibrium which is significant in their electrochromic behavior. The solutions of these compounds exhibit color changes under varying voltage conditions due to this equilibrium (Kim et al., 1997).
Catalyst in Synthesis
This compound, particularly its variant 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, has been used as an effective catalyst for synthesizing various xanthene and benzimidazole derivatives. It demonstrates advantages such as excellent yields, short reaction times, and simple procedures, which are valuable in organic synthesis (Shirini et al., 2014; Shirini et al., 2015).
Inverted Polymer Solar Cells
A novel small-molecule electrolyte variant of this compound, 1,1'-bis(4-hydroxypropyl)-[4,4'-bipyridine]-1,1'-diium bromide, has been used as a cathode buffer layer in inverted polymer solar cells (iPSCs). This usage significantly enhances the power conversion efficiency and stability of these devices (Kim et al., 2016).
Nanomaterial Synthesis
In nanomaterials synthesis, this compound and its variants have shown potential in the in situ synthesis of gold nanoparticles (Au NPs). The properties of the nanoparticles, such as size and dispersion, can be controlled by the functional groups present in these ionic liquids (Aggarwal et al., 2017).
properties
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2BrH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;;/h5-8,11-14H,3-4,9-10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITRTARPQAEHPX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548535 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52243-87-5 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



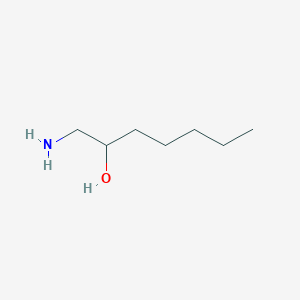
![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
![[(2,3-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053155.png)



